molecular formula C38H75O10P B1197311 Dipalmitoylphosphatidylglycerol CAS No. 4537-77-3

Dipalmitoylphosphatidylglycerol

Cat. No. B1197311
CAS RN: 4537-77-3
M. Wt: 723 g/mol
InChI Key: BIABMEZBCHDPBV-UHFFFAOYSA-N
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Description

Dipalmitoylphosphatidylglycerol (DPPG) is a phosphatidylglycerol in which the phosphatidyl acyl groups are both palmitoyl . It is one of the commonly used lipids in liposome studies and biological systems research .


Synthesis Analysis

DPPG is present at significant levels in bovine pulmonary surfactant, which also contains 4% neutral lipids, of which 90% is cholesterol .


Molecular Structure Analysis

DPPG has a molecular formula of C38H75O10P . Its average mass is 722.970 Da and its monoisotopic mass is 722.509766 Da .


Chemical Reactions Analysis

The chemical reactions involving DPPG are complex and can be influenced by many factors . For instance, electrospray techniques have been used to show that many chemical reactions in micro- and nano-droplets are dramatically accelerated .


Physical And Chemical Properties Analysis

DPPG has a molecular formula of C38H75O10P . Its average mass is 722.970 Da and its monoisotopic mass is 722.509766 Da .

Scientific Research Applications

  • Monolayer Properties and Simulations : DPPG is used in molecular dynamics simulations to investigate monolayer properties at air/water interfaces, providing insights into complex, multicomponent biological systems (Kaznessis et al., 2002).

  • Phase Transition Studies : Research on DPPG suspensions has revealed new phase transitions at lower temperatures, contributing to our understanding of lipid molecular behavior (Wilkinson & McIntosh, 1986).

  • Monovalent Cation Effects : Studies have shown that DPPG's phase behavior is influenced by the presence of monovalent cations like Na+, K+, Li+, and Cs+, highlighting the impact of ionic environments on lipid properties (Eklund, Salonen, & Kinnunen, 1989).

  • Crystalline Bilayer Structures : X-ray diffraction techniques have been used to analyze the structure of DPPG in various phases, enhancing our understanding of lipid bilayer organization (Blaurock & McIntosh, 1986).

  • Translational Diffusion Studies : Fluorescence recovery after photobleaching techniques have been applied to DPPG monolayers to study translational diffusion coefficients, providing insights into lipid dynamics (Teissié, Tocanne, & Baudras, 1978).

  • Conformational Changes : Infrared spectroscopy has been used to investigate conformational changes in DPPG monolayers, revealing how lipid molecules respond to environmental changes (Dicko, Bourque, & Pézolet, 1998).

  • Interactions with Polymers and Proteins : Research has explored how DPPG interacts with substances like polylysine, affecting bilayer stability and organization (Carrier & Pézolet, 1986).

  • Cancer Treatment Applications : DPPG has been used in liposomal formulations for drug delivery, such as incorporating sclareol for cancer treatment, demonstrating its potential in medical applications (Hatziantoniou et al., 2006).

  • Artificial Lung Surfactant for Premature Babies : A dry artificial lung surfactant made with DPPG has been used effectively in treating very premature babies, reducing the need for ventilation (Morley, Miller, Bangham, & Davis, 1981).

  • Langmuir Monolayer Studies : DPPG has been studied as Langmuir monolayers to understand orientational changes and ionization at the air/water interface (Miñones et al., 2003).

Safety And Hazards

The safety and hazards of DPPG are not well-documented in the available literature .

Future Directions

The future directions of DPPG research could involve further exploration of its role in lipid bilayers and its interactions with other lipids . Additionally, the development of functional assays of homologous recombination compliancy could provide opportunities for treatment de-escalation .

properties

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABMEZBCHDPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963375
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipalmitoylphosphatidylglycerol

CAS RN

4537-77-3
Record name Dipalmitoylphosphatidylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4537-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoylphosphatidylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPALMITOYLPHOSPHATIDYLGLYCEROL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA9U6BR3SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,910
Citations
H Mansour, DS Wang, CS Chen, G Zografi - Langmuir, 2001 - ACS Publications
Bilayer and monolayer phase behavior at the air−water interface of dipalmitoylphosphatidylglycerol (DPPG), dipalmitoylphosphatidylinositol (DPPI), and their binary mixtures with …
Number of citations: 55 pubs.acs.org
K Naga, NH Rich, KMW Keough - Thin Solid Films, 1994 - Elsevier
Pulmonary surfactant, a lipid-protein mixture, reduces surface tension in the lungs. The major lipid of pulmonary surfactant is dipalmitoylphosphatidylcholine (DPPC) and …
Number of citations: 40 www.sciencedirect.com
J Perez-Gil, C Casals, D Marsh - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received December 19, 1994® abstract: Hydrophobic surfactant-associated proteins SP-B and SP-C have been isolated from porcine lungs and reconstituted …
Number of citations: 177 pubs.acs.org
E Maltseva, VL Shapovalov, H Möhwald… - The Journal of …, 2006 - ACS Publications
Phosphatidylglycerols are components of biological membranes. The phase behavior of these phospholipids was extensively investigated. However, there is still no definite picture …
Number of citations: 58 pubs.acs.org
S Danner, G Pabst, K Lohner, A Hickel - Biophysical journal, 2008 - cell.com
… membrane of Staphylococcus aureus, lysyl-dipalmitoylphosphatidylglycerol (lysyl-DPPG). … resembles the features of the parent dipalmitoylphosphatidylglycerol (DPPG) with respect to …
Number of citations: 35 www.cell.com
D Carrier, J Dufourcq, JF Faucon, M Pézolet - Biochimica et Biophysica …, 1985 - Elsevier
Fluorescence polarization of 1,6-diphenyl-1,3,5-hexatriene was used to study the effects of polylysine on the thermotropic behavior of dipalmitoylphosphatidylglycerol (DPPG) bilayers. …
Number of citations: 54 www.sciencedirect.com
A Dicko, H Bourque, M Pézolet - Chemistry and physics of lipids, 1998 - Elsevier
A parallel investigation of the conformational changes of dipalmitoylphosphatidylglycerol (DPPG) monolayers induced by surface pressure has been studied in situ at the air water …
Number of citations: 145 www.sciencedirect.com
JM Boggs, D Stamp, MA Moscarello - Biochemistry, 1981 - ACS Publications
JM Boggs,* D. Stamp, and. A. Moscarello abstract: The basic protein of myelin binds electrostatically to acidic lipids but has several hydrophobic segments which are believed to …
Number of citations: 65 pubs.acs.org
KK Eklund, IS Salonen, PKJ Kinnunen - Chemistry and physics of lipids, 1989 - Elsevier
The phase behaviour of dipalmitoylphosphatidylglycerol (DPPG) was studied as a function of [NaCl] using differential scanning calorimetry and the effects of monovalent cations, Na + , …
Number of citations: 26 www.sciencedirect.com
D Carrier, M Pézolet - Biophysical journal, 1984 - cell.com
The interaction of the basic polypeptide poly-L-lysine with the negatively charged phospholipid dipalmitoylphosphatidylglycerol was studied using Raman spectroscopy. The nature of …
Number of citations: 107 www.cell.com

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